1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H9NO3 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid typically involves the reaction of 4-cyanophenol with cyclopropane-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenoxy group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines or alcohols.
Substitution: Substituted products with different functional groups replacing the cyanophenoxy group.
Scientific Research Applications
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorophenyl group instead of a cyanophenoxy group.
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Contains a methoxyphenyl group instead of a cyanophenoxy group.
Uniqueness: 1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid (CPCCA) is a cyclopropane derivative characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a para-cyanophenoxy substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of CPCCA, synthesizing findings from diverse sources.
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : Approximately 218.21 g/mol
The structure of CPCCA contributes to its chemical reactivity and biological activity. The presence of the cyanophenyl group is significant for its pharmacological properties.
Anticancer Activity
Research indicates that CPCCA exhibits promising anticancer properties. For instance, studies have shown that CPCCA can inhibit the proliferation of human myeloid leukemia cell lines (U937). The compound's mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Anti-inflammatory and Analgesic Effects
CPCCA has been reported to possess anti-inflammatory properties. In experimental models, it has demonstrated the ability to reduce inflammation markers and alleviate pain, suggesting its potential as an analgesic agent.
Antimicrobial Properties
CPCCA also shows activity against certain bacterial and fungal strains. Its efficacy in inhibiting microbial growth highlights its potential application in treating infections caused by resistant pathogens .
Structure-Activity Relationship (SAR)
The biological activity of CPCCA can be attributed to its structural features. The para-cyanophenoxy group enhances its interaction with biological targets. Comparative studies with similar compounds suggest that modifications in the structure can significantly alter biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Chlorine substituent on phenyl group | Potentially different biological activity due to chlorine presence |
4-Chloro-alpha-methylphenylacetic acid | Methyl group adjacent to phenyl | Different reactivity patterns due to methyl substitution |
1-(2-Chlorophenyl)cyclopropanecarboxylic acid | Chlorine at ortho position | Variation in steric effects compared to para-substituted analog |
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid | Hydroxy group on cyclobutane ring | Distinct functional properties due to hydroxy substitution |
Case Studies
- In Vitro Studies : A study conducted on U937 cells demonstrated that CPCCA effectively inhibited cell proliferation without significant cytotoxicity, indicating a favorable therapeutic index .
- Animal Models : In vivo experiments have shown that CPCCA administration resulted in reduced inflammation in animal models of arthritis, supporting its use as an anti-inflammatory agent.
Toxicity and Safety
Toxicological evaluations indicate that CPCCA is not highly toxic when handled according to safety protocols. Standard laboratory safety measures should be followed when conducting experiments with this compound.
Applications in Research
CPCCA's diverse biological activities make it a valuable compound for further research in pharmacology and medicinal chemistry. Its potential applications include:
- Development of new anti-inflammatory drugs.
- Exploration as an anticancer agent.
- Use as a template for synthesizing new antimicrobial agents.
Properties
IUPAC Name |
1-(4-cyanophenoxy)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-7-8-1-3-9(4-2-8)15-11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADGZBMCXUPUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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